1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one
CAS No.: 1519552-41-0
Cat. No.: VC2592284
Molecular Formula: C11H21N3O
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1519552-41-0 |
|---|---|
| Molecular Formula | C11H21N3O |
| Molecular Weight | 211.3 g/mol |
| IUPAC Name | 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3 |
| Standard InChI Key | QZBDIOHJJKOYKZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2CCC(C2)N |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2CCC(C2)N |
Introduction
Chemical Identity and Structural Properties
1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound belonging to the piperazine derivatives family. This section details its fundamental chemical identifiers and structural characteristics.
Chemical Identifiers
The compound can be uniquely identified through various chemical nomenclature systems and reference codes:
| Parameter | Identifier |
|---|---|
| CAS Registry Number | 1519552-41-0 |
| Molecular Formula | C₁₁H₂₁N₃O |
| Molecular Weight | 211.31 g/mol |
| IUPAC Name | 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethanone |
| MDL Number | MFCD21932526 |
| PubChem CID | 79465253 |
These identifiers establish the unique chemical signature of the compound and allow for consistent reference across scientific databases and literature .
Structural Information
The molecular structure of 1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one features several key components:
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A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4)
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An acetyl group (ethan-1-one) attached to one nitrogen of the piperazine ring
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A cyclopentyl group with an amino substituent attached to the other nitrogen of the piperazine ring
This structure can be represented through various chemical notation systems:
| Notation System | Representation |
|---|---|
| SMILES | CC(=O)N1CCN(CC1)C2CCC(C2)N |
| Standard InChI | InChI=1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3 |
| InChI Key | QZBDIOHJJKOYKZ-UHFFFAOYSA-N |
The compound's structure contains three nitrogen atoms and one oxygen atom, contributing to its potential for hydrogen bonding and interactions with biological targets .
Physical Properties
The physical characteristics of 1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one are important for handling and application considerations:
| Property | Description |
|---|---|
| Appearance | Powder |
| Storage Temperature | 4°C (recommended) |
| Solubility | Data not widely available in public domain |
| Stability | Stable under recommended storage conditions |
These properties influence the compound's behavior in research settings and determine appropriate handling protocols .
Classification and Related Compounds
Chemical Classification
1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one belongs to several chemical classifications that help contextualize its potential properties and applications:
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Piperazine derivatives - Compounds containing the piperazine heterocyclic structure
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Acetylated compounds - Molecules featuring an acetyl functional group
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Cycloalkyl compounds - Structures incorporating cyclic alkane groups
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Amine-containing compounds - Molecules featuring amino functional groups
These classifications place the compound within established chemical families with known general properties and applications.
Structurally Related Compounds
Several compounds share structural similarities with 1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one, providing potential insights into its properties and applications:
| Related Compound | Structural Difference | CAS Number |
|---|---|---|
| 1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethan-1-one | Cyclobutyl instead of cyclopentyl | Not provided in search results |
| 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone | Linear propyl chain instead of cyclopentyl | Not provided in search results |
| 1-{4-[(3-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one | Phenylmethyl group instead of cyclopentyl | 1016696-88-0 |
The structural variations among these compounds may lead to differences in pharmacokinetic properties, binding affinities, and biological activities. Studying these related compounds can provide valuable comparative data for understanding the target molecule's behavior .
Production and Supply Considerations
Production Specifications
1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one can be produced with varying specifications to meet different research requirements:
| Production Parameter | Available Options |
|---|---|
| Purity Grades | 99%, 99.9%, 99.99%, 99.999%, and higher |
| Standard Grades | Mil Spec (military grade), ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, Electronics |
These production specifications ensure that researchers can obtain the compound with appropriate purity levels for their specific applications .
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